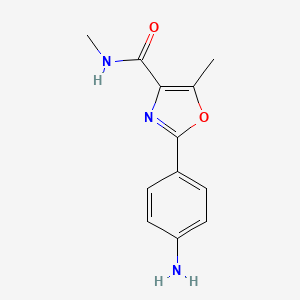
3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2,5-dimethylphenyl group and an iodine atom attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole typically involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound, followed by iodination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The iodination step can be carried out using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2,5-Dimethylphenyl)-4-azido-1H-pyrazole, while a Suzuki coupling reaction with phenylboronic acid would produce 3-(2,5-Dimethylphenyl)-4-phenyl-1H-pyrazole .
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethylphenyl)-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1H-pyrazole: Lacks the 2,5-dimethylphenyl group, which can affect its chemical properties and applications.
3-Phenyl-4-iodo-1H-pyrazole: Contains a phenyl group instead of a 2,5-dimethylphenyl group, leading to variations in its chemical behavior.
Uniqueness
The uniqueness of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole lies in the combination of the 2,5-dimethylphenyl group and the iodine atom on the pyrazole ring. This specific structure imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H11IN2 |
|---|---|
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
5-(2,5-dimethylphenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C11H11IN2/c1-7-3-4-8(2)9(5-7)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
YMLTYXJJOHGBPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


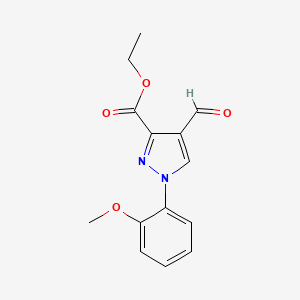
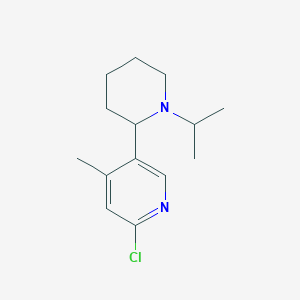
![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
![Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate](/img/structure/B11802474.png)
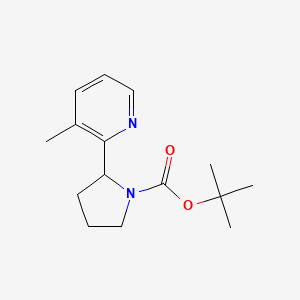

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)
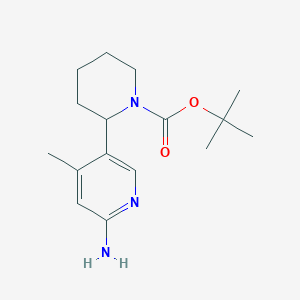
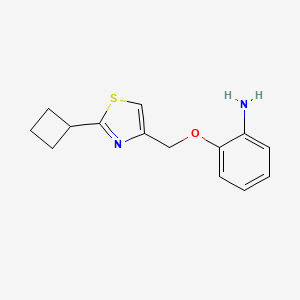

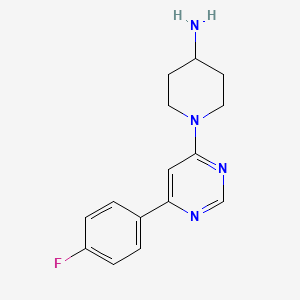
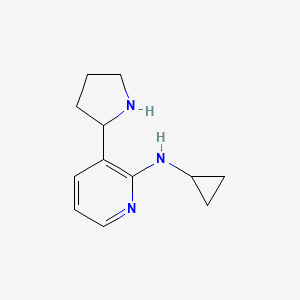
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)
